molecular formula C6H11NO2 B1294515 2,4-Dimethyl-2-oxazoline-4-methanol CAS No. 39986-37-3

2,4-Dimethyl-2-oxazoline-4-methanol

Cat. No. B1294515
CAS RN: 39986-37-3
M. Wt: 129.16 g/mol
InChI Key: YWLSGHOSSUXBJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes a method for the preparation of 2-substituted oxazolines, which are structurally related to 2,4-Dimethyl-2-oxazoline-4-methanol. This synthesis involves a rhodium-catalyzed coupling of alkenes with 4,4-dimethyl-2-oxazoline, resulting in oxazoline products with good yield and excellent selectivity for the linear product. The method tolerates a variety of alkene substitution patterns and functional groups, suggesting potential applicability to the synthesis of 2,4-Dimethyl-2-oxazoline-4-methanol .

Molecular Structure Analysis

While the molecular structure of 2,4-Dimethyl-2-oxazoline-4-methanol is not analyzed in the papers, the structure of 4,4-dimethyl-2-oxazoline, which is used in the synthesis described in the first paper, may share some characteristics. Oxazolines typically feature a five-membered ring containing nitrogen and oxygen atoms, which can influence their reactivity and interaction with catalysts .

Chemical Reactions Analysis

Scientific Research Applications

1. Synthetic Applications in Organic Chemistry

Oxazolines, including derivatives like 2,4-Dimethyl-2-oxazoline-4-methanol, are utilized in various synthetic reactions. For example, Hassner and Fischer (1989) explored the reaction of substituted oxazoles with bromine in methanol, revealing the formation of non-aromatic addition products (Hassner & Fischer, 1989). Such studies contribute to understanding the behavior of oxazoline derivatives in organic synthesis.

2. Catalysis and Metal Complexation

Oxazoline derivatives have been studied for their role in catalysis and metal complexation. For instance, Jones et al. (2013) conducted a comprehensive investigation into the structures of various 2-acylmethyl-2-oxazolines, including their metal complexation properties (Jones et al., 2013). Such research is crucial for developing new catalysts and understanding coordination chemistry.

3. Reaction Mechanisms

Understanding the reaction mechanisms involving oxazoline derivatives is another significant area of research. For example, Smonou, Orfanopoulos, and Foote (1988) studied the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with substituted indenes, shedding light on the formation and conversion of adducts in solution (Smonou, Orfanopoulos & Foote, 1988). Such studies enhance our understanding of organic reaction pathways.

Future Directions

Oxazoline-based compounds, including 2,4-Dimethyl-2-oxazoline-4-methanol, have potential applications in various fields such as pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Future research could focus on exploring these applications further and developing new synthetic protocols for oxazoline compounds .

properties

IUPAC Name

(2,4-dimethyl-5H-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5-7-6(2,3-8)4-9-5/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLSGHOSSUXBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CO1)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885791
Record name 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-2-oxazoline-4-methanol

CAS RN

39986-37-3
Record name 4,5-Dihydro-2,4-dimethyl-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39986-37-3
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Record name 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-
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Record name 2,4-Dimethyl-2-oxazoline-4-methanol
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Record name 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-
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Record name 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-
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Record name 2,4-dimethyl-2-oxazoline-4-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,4-Dimethyl-2-oxazoline-4-methanol

Citations

For This Compound
33
Citations
G Sánchez, V Gaikwad, C Holdsworth… - Chemical Engineering …, 2016 - Elsevier
In this contribution, the development of a process for the synthesis of potentially highly valuable polymeric products from the reaction of waste glycerol with ammonia is reported for the …
Number of citations: 8 www.sciencedirect.com
R Pandya, R Mane, CV Rode - Catalysis Science & Technology, 2018 - pubs.rsc.org
Transformation of biomass into valuable nitrogen-containing compounds is highly desired, yet less explored. Here, we report a simple and efficient method for the direct conversion of …
Number of citations: 17 pubs.rsc.org
TE Odetoye, MSA Bakar, JO Titiloye - Nigerian Journal of Technological …, 2019 - ajol.info
The utilization of dedicated energy crops and agricultural residues for producing biofuels and bio-oil in a range of energy conversion technology is attracting more research interests. …
Number of citations: 18 www.ajol.info
M Wettasinghe, T Vasanthan, F Temelli… - Food research …, 2001 - Elsevier
Volatile flavour composition of cooked chicken (CB), beef (BB) and pork (PB) by-product blends was investigated using gas chromatography–mass spectrometry (GC–MS) and the …
Number of citations: 119 www.sciencedirect.com
A Hidayat - Teknoin, 2016 - journal.uii.ac.id
Mikroalga saat ini dipromosikan sebagai bahan baku biofuel generasi ketiga yang ideal karena laju pertumbuhannya yang cepat, kemampuan fiksasi CO2 dan kapasitas produksi …
Number of citations: 5 journal.uii.ac.id
N Khuenkaeo, B MacQueen, T Onsree, S Daiya… - RSC …, 2020 - pubs.rsc.org
Fast pyrolysis, in combination with torrefaction pretreatment, was used to convert tobacco residues to value-added bio-fuels and chemicals. Tobacco plant residues were torrefied at 220…
Number of citations: 25 pubs.rsc.org
VE Efeovbokhan, D Akinneye, AO Ayeni, JA Omoleye… - Data in Brief, 2020 - Elsevier
More than 1.3 billion tons, a third of the total food produced, is wasted annually, and it has been predicted to increase in the coming years. Food waste significantly contributes to …
Number of citations: 8 www.sciencedirect.com
FJ Sánchez-Borrego, N García-Criado… - Agronomy, 2022 - mdpi.com
Waste generated in the agri-food sector is a potential source of biomass and other products of high added value. In this work, the pyrolysis of orange waste and orange pruning was …
Number of citations: 2 www.mdpi.com
H Merdun, İV Sezgin - Energy, 2018 - Elsevier
Synergic effect of greenhouse vegetable wastes (GVWs) and lignite coal was investigated with different feedstock particle sizes and pyrolysis temperatures by using natural catalysts (…
Number of citations: 28 www.sciencedirect.com
G Sánchez, J Friggieri, AA Adesina… - Catalysis Science & …, 2014 - pubs.rsc.org
A continuous process for the conversion of glycerol to allyl alcohol, where ammonia or organic acids are added to the feed as sacrificial reductants, was investigated. Significant …
Number of citations: 30 pubs.rsc.org

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